2-(Benzooxazol-2-ylsulfanyl)-N-(6-methyl-benzothiazol-2-yl)-acetamide
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Overview
Description
2-(1,3-benzoxazol-2-ylsulfanyl)-N~1~-(6-methyl-1,3-benzothiazol-2-yl)acetamide is an organic compound that features both benzoxazole and benzothiazole moieties. These heterocyclic structures are known for their diverse biological activities and are often incorporated into compounds with potential pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-benzoxazol-2-ylsulfanyl)-N~1~-(6-methyl-1,3-benzothiazol-2-yl)acetamide typically involves the following steps:
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Formation of Benzoxazole and Benzothiazole Precursors
- Benzoxazole and benzothiazole derivatives are synthesized separately. Benzoxazole can be prepared by the cyclization of 2-aminophenol with formic acid. Benzothiazole derivatives are often synthesized via the cyclization of 2-aminothiophenol with acetic acid.
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Thioether Formation
- The benzoxazole derivative is reacted with a thiol compound to form the thioether linkage. This step typically involves the use of a base such as sodium hydride (NaH) in a polar aprotic solvent like dimethylformamide (DMF).
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Amide Bond Formation
- The final step involves coupling the thioether intermediate with the benzothiazole derivative through an amide bond. This can be achieved using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an organic solvent like dichloromethane (DCM).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups if present, converting them to amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzoxazole and benzothiazole rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride (NaBH₄).
Substitution: Halogenation using bromine (Br₂) or chlorination with thionyl chloride (SOCl₂).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
2-(1,3-benzoxazol-2-ylsulfanyl)-N~1~-(6-methyl-1,3-benzothiazol-2-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent due to the bioactivity of benzoxazole and benzothiazole moieties.
Medicine: Explored for its pharmacological properties, including enzyme inhibition and receptor modulation.
Industry: Potential use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of this compound depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or modulating their function. The benzoxazole and benzothiazole rings can intercalate with DNA or interact with proteins, disrupting normal cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(1,3-benzoxazol-2-ylthio)acetamide
- N-(6-methyl-1,3-benzothiazol-2-yl)acetamide
- 2-(1,3-benzoxazol-2-ylsulfanyl)benzoic acid
Uniqueness
2-(1,3-benzoxazol-2-ylsulfanyl)-N~1~-(6-methyl-1,3-benzothiazol-2-yl)acetamide is unique due to the combination of benzoxazole and benzothiazole moieties linked through a thioether and an amide bond. This structure provides a unique set of chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C17H13N3O2S2 |
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Molecular Weight |
355.4 g/mol |
IUPAC Name |
2-(1,3-benzoxazol-2-ylsulfanyl)-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide |
InChI |
InChI=1S/C17H13N3O2S2/c1-10-6-7-12-14(8-10)24-16(18-12)20-15(21)9-23-17-19-11-4-2-3-5-13(11)22-17/h2-8H,9H2,1H3,(H,18,20,21) |
InChI Key |
UGKVGPVAQNLJBK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)CSC3=NC4=CC=CC=C4O3 |
Origin of Product |
United States |
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